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5-Carboxyl-2'-deoxycytidine

Epigenetics Enzymology Biophysical Chemistry

Select 5-Carboxyl-2'-deoxycytidine (5caC) for assays where mechanistic accuracy is non-negotiable. As the only epigenetic mark committed to demethylation via an acid-catalyzed, N191-dependent TDG excision mechanism, it is essential for TDG inhibitor screens—unlike 5fdC, which relies on a distinct, pH-independent pathway. It is also the sole substrate for measuring direct NEIL1 base excision activity. With steady-state levels independent of cell proliferation, 5caC provides an unequivocal LC-MS/MS biomarker for active demethylation, superior to 5hmdC. Validate your discovery with the correct terminal substrate.

Molecular Formula C9H11N3O5
Molecular Weight 241.20 g/mol
Cat. No. B13858545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxyl-2'-deoxycytidine
Molecular FormulaC9H11N3O5
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O
InChIInChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1
InChIKeyIXVVOPMSSSJGMB-JHYUDYDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxyl-2'-deoxycytidine: A Terminal Epigenetic Mark for Active DNA Demethylation


5-Carboxyl-2'-deoxycytidine (5caC) is a pyrimidine 2'-deoxyribonucleoside and a key intermediate in the active DNA demethylation pathway. It is produced by the ten-eleven translocation (TET) family of dioxygenases through stepwise oxidation of 5-methyl-2'-deoxycytidine (5mdC) via 5-hydroxymethyl-2'-deoxycytidine (5hmdC) and 5-formyl-2'-deoxycytidine (5fdC) [1]. As a relatively rare but functionally critical base, its presence commits the modified site to demethylation and restoration to unmodified cytosine through thymine DNA glycosylase (TDG)-mediated base excision repair [2]. Its unique ionization state and distinct recognition by repair enzymes differentiate it from other epigenetic marks in the same pathway.

Why 5-Carboxyl-2'-deoxycytidine Cannot Be Replaced by 5-Hydroxymethyl- or 5-Formyl-Cytosine


While 5hmdC and 5fdC are also oxidative products of 5mdC, 5caC is the only one that exists predominantly as a monoanion at physiological pH (pKa ~4.28 for N3) [1]. This distinct chemical state fundamentally alters its recognition by reader and eraser proteins. Unlike 5hmdC, which is not a TDG substrate, 5caC is actively excised, but via a mechanism distinct from that of 5fdC; its excision is strictly acid-catalyzed and depends on the Asn191 residue of TDG, whereas 5fdC activity is pH-independent and Asn191-independent [1]. Consequently, a simple substitution of 5caC with a precursor analog in an assay or synthesis will fail to replicate its terminal demethylation commitment, unique protein interactions, and specific repair kinetics, leading to incorrect biological or analytical conclusions.

Quantitative Differentiation Guide for 5-Carboxyl-2'-deoxycytidine Procurement


Unique Ionization State Compared to 5-Formyl-2'-deoxycytidine

5-Carboxyl-2'-deoxycytidine (5caC) exhibits a distinct ionization profile compared to 5-formyl-2'-deoxycytidine (5fdC). 5caC ionizes with pKa values of 4.28 at the N3 position and 2.45 at the carboxyl group, confirming its existence as a monoanion at physiological pH. This contrasts with 5fdC, which does not possess a comparable acidic group [1]. This difference is critical for understanding substrate recognition by DNA repair enzymes.

Epigenetics Enzymology Biophysical Chemistry

Divergent pH-Dependent Enzymatic Excision by TDG vs. 5-Formyl-2'-deoxycytidine

Thymine DNA glycosylase (TDG) uses fundamentally different catalytic mechanisms for 5caC and 5fdC. The excision of 5caC is acid-catalyzed, with the pH profile indicating ionization in the enzyme-substrate complex with an apparent pKa of 5.8. In direct contrast, the excision of 5fdC by TDG is completely independent of pH [1]. Furthermore, the N191A mutation in TDG abolishes 5caC excision activity but leaves 5fdC activity intact, highlighting a unique catalytic residue requirement [1]. This provides a clear biochemical fingerprint to distinguish the two activities.

DNA Repair Glycosylase Activity Drug Discovery

Direct Excision by NEIL1 Glycosylase: 5caC vs. 5fdC Substrate Specificity

The DNA glycosylase NEIL1, a secondary enzyme in the active demethylation pathway, displays strict substrate specificity. Purified human NEIL1 shows direct and robust glycosylase activity on double-stranded DNA containing 5caC but exhibits no detectable activity on 5fdC-containing substrates [1]. This establishes 5caC as the sole target for NEIL1's direct base excision among the oxidized cytosine derivatives, conferring a non-redundant repair function that is not shared by its formylated analog.

Base Excision Repair Glycosylase Specificity Epigenetics

Lack of Correlation with Proliferation Rate Distinguishes 5caC and 5fdC from 5hmdC

A key biological property differentiating the oxidized marks is their relationship with cell proliferation. A strong inverse linear correlation exists between the global level of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) and cellular proliferation rate in both porcine (R²=0.88) and rat tissues (R²=0.83). However, no such significant relationship was found for either 5-formyl-2'-deoxycytidine (5fdC) or 5-carboxyl-2'-deoxycytidine (5caC) [1]. This indicates that the steady-state levels of the terminal oxidation products are governed by dynamics independent of passive dilution, solidifying their role as markers of active, rather than passive, DNA demethylation processes.

Cancer Biology Epigenetics Cell Proliferation

The 5fdC to 5caC Oxidation Step: A Tight Substrate-Product Correlation

Within the iterative oxidation pathway, a tight substrate-product correlation was observed between 5-formyl-2'-deoxycytidine (5fdC) and 5-carboxyl-2'-deoxycytidine (5caC) (R²=0.71), which was stronger than the correlation between 5hmdC and 5fdC (R²=0.60) [1]. This indicates a more processive or efficient conversion in the final oxidation step, positioning 5caC as a direct and reliable readout of the oxidation flux through the entire pathway. In contrast, the weaker correlation at the earlier step (5hmdC→5fdC) suggests a rate-limiting or branched intermediate, making 5caC a more integrative marker.

Enzyme Kinetics Metabolic Flux Quantitative Biology

Preferred Application Scenarios for 5-Carboxyl-2'-deoxycytidine Based on Quantitative Evidence


Selective TDG Inhibitor Screening and Mechanistic Studies

The acid-catalyzed, N191-dependent excision of 5caC by TDG, which is mechanistically divergent from 5fdC excision, makes 5caC an ideal substrate for high-throughput screens designed to identify TDG inhibitors that specifically target the active demethylation pathway. Using 5fdC as a substrate would fail to identify inhibitors that block the rate-limiting acid-catalysis step or those targeting the N191-dependent conformational change, leading to false negatives [1].

Specific Assays for NEIL1 DNA Glycosylase Activity

Since NEIL1 directly excises 5caC but not 5fdC, 5caC-containing oligonucleotides are the only valid substrate for measuring the direct base excision activity of NEIL1 in biochemical or cellular assays. Any study investigating NEIL1's role in active demethylation must use 5caC substrates to generate a true positive signal, as 5fdC substrates would yield no activity and lead to an erroneous conclusion of NEIL1 non-involvement [2].

Quantifying Active DNA Demethylation Flux in Proliferative Tissues and Cancer

The steady-state level of 5caC is independent of cell proliferation rate, unlike 5hmdC. This makes 5caC a superior biomarker for quantifying TET enzyme activity and active demethylation rates in highly proliferative tissues such as tumors or stem cell niches, where 5hmdC levels are diluted by cell division. Including 5caC in a multi-plexed LC-MS/MS panel provides an unequivocal readout of active demethylation commitment that is not confounded by passive processes [3].

Calibration Standard for MS-Based Epigenetic Quantification

Given the extremely low abundance of 5caC in the genome, stable isotope-labeled 5caC ([13C10, 15N2]-5-carboxyl-2'-deoxycytidine) is an essential internal standard for achieving accurate quantification by 2D-UPLC-MS/MS. Its distinct mass transition (ESI-, m/z 271→110) and retention time allow for precise and interference-free measurement in complex DNA hydrolysates, a necessity that is not met by surrogate standards like 5hmC or 5fdC which have different ionization and fragmentation properties [3].

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